8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a compound with a unique molecular structure, containing both chromenone and piperidine groups. This fusion of structural motifs makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step synthesis:
Step 1: Synthesis of the chromen-2-one core by cyclization of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.
Step 2: Introduction of the piperidine moiety via a nucleophilic substitution reaction, where 3-bromo-2H-chromen-2-one reacts with piperidine-1-carboxylic acid.
Step 3: Coupling of the pyrimidine group through an ether formation reaction using 2-methylpyrimidin-4-ol and a suitable coupling reagent like EDCI or DCC.
Step 4: Methoxylation of the chromenone ring to obtain the final compound.
Industrial Production Methods
Industrial production might leverage continuous flow chemistry to scale up these reactions. This allows for better control of reaction conditions, enhanced safety, and improved yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the chromenone ring can undergo oxidative cleavage.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: Both the methoxy group and the piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC or KMnO₄.
Reduction: Catalysts like Pd/C or PtO₂ under hydrogen gas.
Substitution: Alkylating agents such as alkyl halides or acylating agents like acid chlorides.
Major Products
The major products of these reactions depend on the specific conditions used but might include various derivatives and modified versions of the original compound.
Scientific Research Applications
Chemistry
Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Reaction Pathways: Study of the reaction mechanisms and pathways involving the chromenone and piperidine moieties.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes like kinases due to the presence of the pyrimidine ring.
Molecular Probes: Used as a molecular probe in biochemical assays.
Medicine
Pharmaceuticals: Potential lead compound for the development of new drugs targeting various diseases.
Drug Delivery: Utilized in drug delivery systems due to its complex structure.
Industry
Material Science: Possible applications in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action for this compound can vary based on its application. In pharmaceutical contexts, it might act by:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site, altering the enzyme's conformation and function.
Molecular Pathways: Involvement in signaling pathways, modulating the activity of key proteins and receptors.
Cellular Targets: Targeting specific cellular components, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison
Structural Similarity: Compounds like 3-(2-piperidin-1-yl-ethoxy)-2H-chromen-2-one and 8-methoxy-3-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one share structural similarities.
Functional Groups: The presence of similar functional groups like methoxy, piperidine, and pyrimidine rings.
Uniqueness
Hybrid Structure: The unique combination of chromenone, piperidine, and pyrimidine rings.
Versatility: Potential to participate in diverse chemical reactions, making it a versatile intermediate.
Similar Compounds
3-(2-piperidin-1-yl-ethoxy)-2H-chromen-2-one
8-methoxy-3-(3-(pyridin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
7-methoxy-3-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
This comprehensive overview should give you a solid foundation to appreciate the intricacies and applications of 8-methoxy-3-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one. The world of chemistry is as vast as it is fascinating.
Properties
IUPAC Name |
8-methoxy-3-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-22-9-8-18(23-13)28-15-6-4-10-24(12-15)20(25)16-11-14-5-3-7-17(27-2)19(14)29-21(16)26/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDNAYFEZYGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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